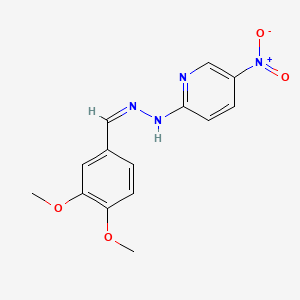![molecular formula C11H25NO5Si B13730896 butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime CAS No. 34274-57-2](/img/structure/B13730896.png)
butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime is a chemical compound with the molecular formula C11H25NO5Si and a molecular weight of 279.41 g/mol . This compound is known for its unique structure, which includes a silyl group attached to an oxime moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime involves the reaction of butan-2-one oxime with bis(2-methoxyethoxy)methylchlorosilane under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Analyse Chemischer Reaktionen
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime ethers.
Reduction: It can be reduced to yield the corresponding amine derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime involves its interaction with specific molecular targets. The silyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxime moiety can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime can be compared with other similar compounds, such as:
Butan-2-one oxime: Lacks the silyl group, making it less stable and reactive.
Bis(2-methoxyethoxy)methylsilyl derivatives: These compounds have similar silyl groups but different functional groups attached, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the oxime and silyl groups, which confer distinct chemical properties and versatility in research applications.
Eigenschaften
CAS-Nummer |
34274-57-2 |
|---|---|
Molekularformel |
C11H25NO5Si |
Molekulargewicht |
279.40 g/mol |
IUPAC-Name |
(E)-N-[bis(2-methoxyethoxy)-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C11H25NO5Si/c1-6-11(2)12-17-18(5,15-9-7-13-3)16-10-8-14-4/h6-10H2,1-5H3/b12-11+ |
InChI-Schlüssel |
OQQHYTNNRILIJI-VAWYXSNFSA-N |
Isomerische SMILES |
CC/C(=N/O[Si](C)(OCCOC)OCCOC)/C |
Kanonische SMILES |
CCC(=NO[Si](C)(OCCOC)OCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


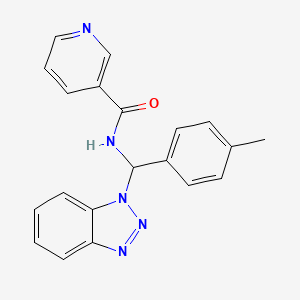

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)
![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
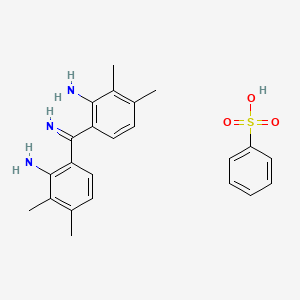
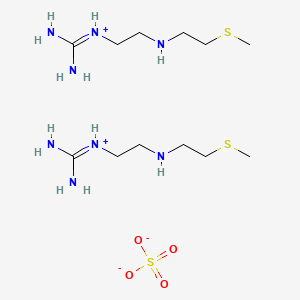
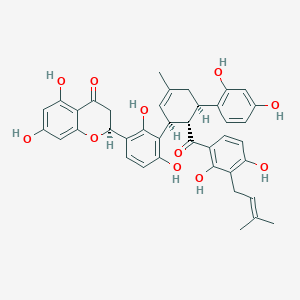
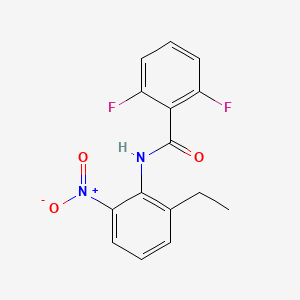
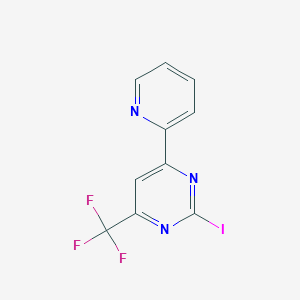
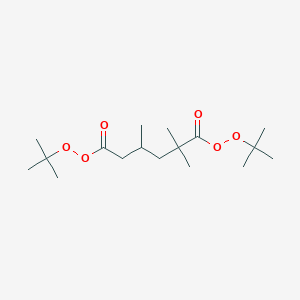
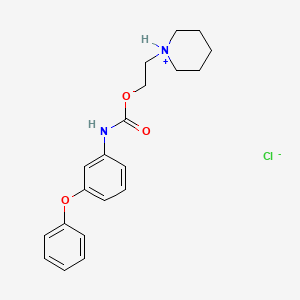
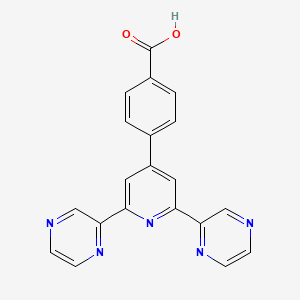
![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
